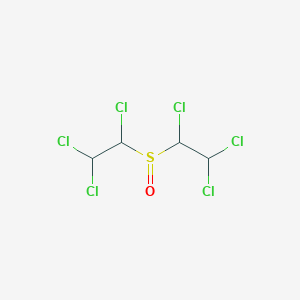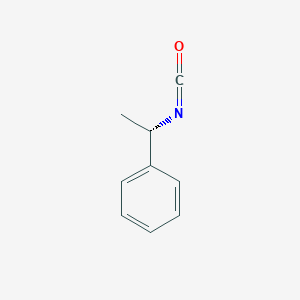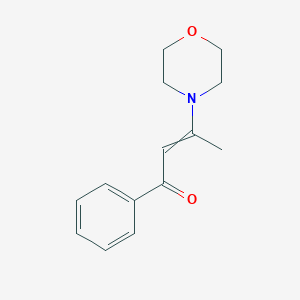
Triammonium nitrate sulfate
概要
説明
Triammonium nitrate sulfate, also known as TANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3NSO4. TANS has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry.
作用機序
The mechanism of action of Triammonium nitrate sulfate is not fully understood. However, it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. This compound has also been shown to interact with DNA, causing changes in its structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to stabilize proteins and enzymes, increasing their activity and lifespan. This compound has also been shown to interact with DNA, causing changes in its structure and function. In physiological studies, this compound has been shown to have an effect on plant growth, acting as a nitrogen source.
実験室実験の利点と制限
Triammonium nitrate sulfate has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. This compound is also stable and has a long shelf life, making it a reliable reagent for long-term experiments. However, this compound has some limitations. It is a chaotropic agent, which can disrupt the structure of proteins and enzymes, leading to potential artifacts in experiments. This compound is also hygroscopic, meaning it can absorb water from the air, leading to inaccuracies in experiments.
将来の方向性
There are several future directions for Triammonium nitrate sulfate research. One area of interest is the interaction between this compound and DNA, which could provide insights into DNA structure and function. Another area of interest is the use of this compound as a stabilizer for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals. Additionally, the use of this compound as a nitrogen source in plant growth studies could be further explored to optimize plant growth and yield.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and cost-effective, making it a popular choice for research purposes. This compound has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry. Its mechanism of action is not fully understood, but it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. This compound has both biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for this compound research, including the interaction between this compound and DNA, the use of this compound as a stabilizer for proteins and enzymes, and the use of this compound as a nitrogen source in plant growth studies.
科学的研究の応用
Triammonium nitrate sulfate has been widely used in scientific research due to its unique properties. It has been used as a reagent in various analytical methods, including ion chromatography and capillary electrophoresis. This compound has also been used as a nitrogen source in plant growth studies. In addition, this compound has been used in biochemical and cell biology research as a stabilizer for proteins and enzymes.
特性
CAS番号 |
12436-94-1 |
|---|---|
分子式 |
H12N4O7S |
分子量 |
212.19 g/mol |
IUPAC名 |
triazanium;nitrate;sulfate |
InChI |
InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |
InChIキー |
KKEOZWYTZSNYLJ-UHFFFAOYSA-O |
SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
正規SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
その他のCAS番号 |
12436-94-1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)


